Phenethylamine, 4-piperidino-, dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

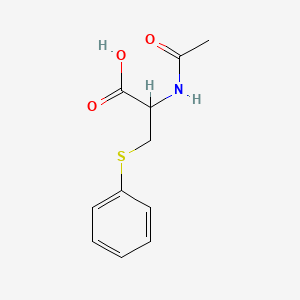

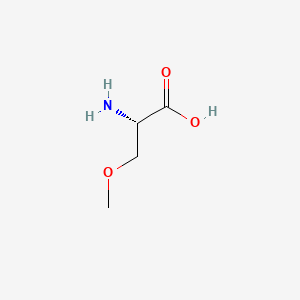

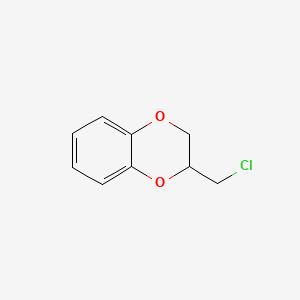

Phenethylamine, 4-piperidino-, dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2. It is used for research purposes. It can be viewed as a derivative of piperidine . Substituted and dehydro derivatives of 4-piperidinone are intermediates in alkaloid syntheses .

Synthesis Analysis

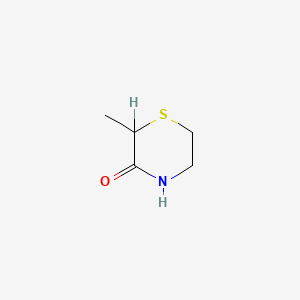

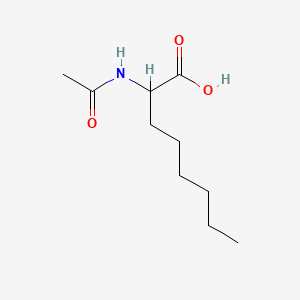

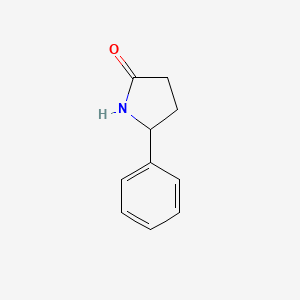

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of Phenethylamine, 4-piperidino-, dihydrochloride is C13H22Cl2N2. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

Phenethylamine, 4-piperidino-, dihydrochloride has a molecular weight of 277.23 g/mol. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Targeted Protein Degradation

This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins. The linker’s flexibility can influence the three-dimensional orientation of the degrader, impacting the formation of the ternary complex necessary for targeted protein degradation .

Safety and Hazards

The safety data sheet for Phenethylamine indicates that it is a combustible liquid and is toxic if swallowed . It causes severe skin burns and eye damage and may cause respiratory irritation . These hazards may also apply to Phenethylamine, 4-piperidino-, dihydrochloride, but specific information was not found in the search results.

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Phenethylamine, 4-piperidino-, dihydrochloride, are Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes. Primary amine oxidase is involved in the oxidative deamination of primary amines, while trypsin-1 and trypsin-2 are serine proteases that play a role in digestion.

Mode of Action

For instance, Phenethylamine is known to regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .

Pharmacokinetics

It is known that the compound’s bioavailability may be influenced by factors such as its absorption rate, distribution within the body, metabolism rate, and the rate and route of its excretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. Moreover, the compound’s action may also be influenced by the specific physiological environment within the body, such as the presence of certain enzymes or transport proteins .

properties

IUPAC Name |

2-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c14-9-8-12-4-6-13(7-5-12)15-10-2-1-3-11-15;;/h4-7H,1-3,8-11,14H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNHSPIENSVYRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191909 |

Source

|

| Record name | Phenethylamine, 4-piperidino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenethylamine, 4-piperidino-, dihydrochloride | |

CAS RN |

38589-10-5 |

Source

|

| Record name | Phenethylamine, 4-piperidino-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038589105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, 4-piperidino-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)